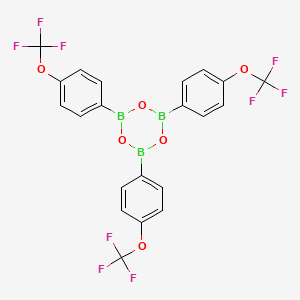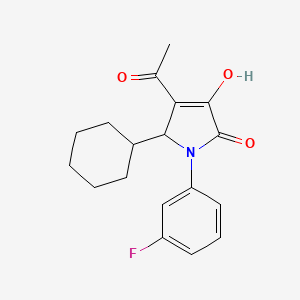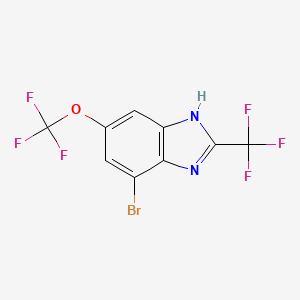
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The starting material, a benzimidazole derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Bromination: The amino group is replaced by a bromine atom through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a suitable trifluoromethoxylating agent under specific reaction conditions.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine would yield an amino-substituted benzimidazole derivative.
科学的研究の応用
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and processes.
Material Science: The compound can be used in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Chemical Research: It serves as a model compound for studying the reactivity and properties of benzimidazole derivatives.
作用機序
The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may act by:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with specific receptors to modulate their activity.
Pathway Interference: Disrupting specific biological pathways involved in disease processes.
The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-(trifluoromethyl)quinazoline
- 4-Bromo-6-trifluoromethyl-2H-benzotriazole
- 4-Bromo-6-trifluoromethylquinoline
Comparison
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
特性
分子式 |
C9H3BrF6N2O |
|---|---|
分子量 |
349.03 g/mol |
IUPAC名 |
4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3BrF6N2O/c10-4-1-3(19-9(14,15)16)2-5-6(4)18-7(17-5)8(11,12)13/h1-2H,(H,17,18) |
InChIキー |
NMURYUDUVGSFPZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


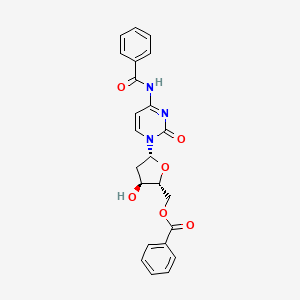
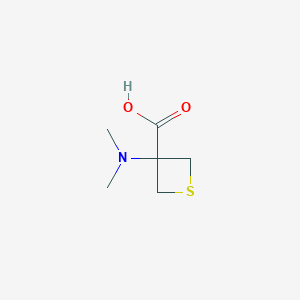
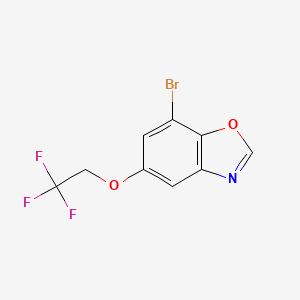
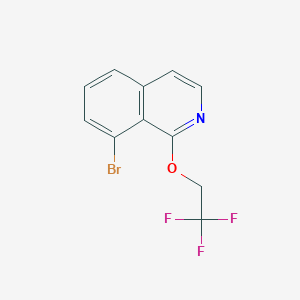
![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
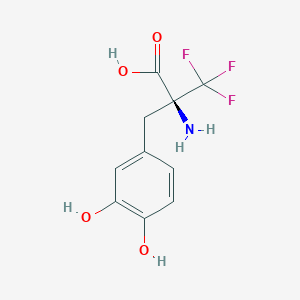
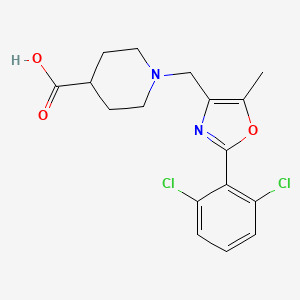
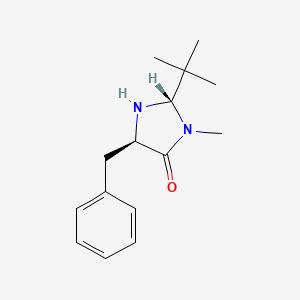
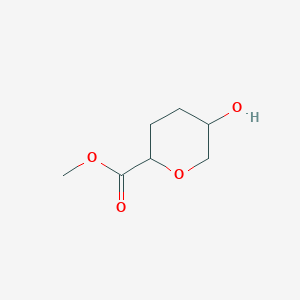
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
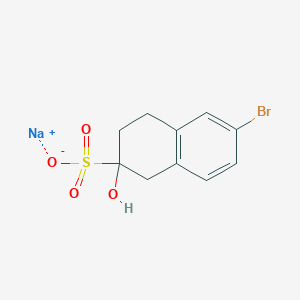
![(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B12860228.png)
